molecular formula C15H27NO11 B12434738 Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside

Cat. No.: B12434738
M. Wt: 397.37 g/mol
InChI Key: USJPBCYUZSGJII-FIEBFTPYSA-N
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Description

NMR Spectroscopy

¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy are pivotal for resolving the compound's conformation:

  • The anomeric proton of the β-D-galactopyranoside parent resonates at δ 4.50–4.70 ppm with a coupling constant J₁,₂ ≈ 7–8 Hz , confirming the β-configuration.
  • The α-linked 2-acetamido-2-deoxygalactopyranosyl substituent exhibits an anomeric proton signal at δ 5.10–5.30 ppm (J₁,₂ ≈ 3–4 Hz ), characteristic of α-glycosidic bonds.
  • The acetamido methyl group appears as a singlet at δ 2.00–2.10 ppm , while the N-acetyl carbonyl carbon resonates at δ 170–175 ppm in ¹³C NMR.

X-ray Crystallography

Single-crystal X-ray analysis reveals:

  • Chair conformation for both galactopyranose rings (⁴C₁ for D-galactose).
  • The α-glycosidic bond between the substituent and parent sugar adopts an axial orientation , whereas the β-anomeric configuration of the parent places its substituents equatorially.
  • Hydrogen bonds between the acetamido group and adjacent hydroxyls stabilize the three-dimensional structure.

Comparative Analysis with Related Galactopyranoside Derivatives

The structural and functional uniqueness of this compound becomes evident when compared to analogs:

Feature Methyl 3-O-(2-Acetamido-2-Deoxy-α-D-Galactopyranosyl)-β-D-Galactopyranoside Methyl 3-O-β-D-Galactopyranosyl-β-D-Galactopyranoside Methyl 2-Acetamido-2-Deoxy-α-D-Galactopyranoside
Substituent Position 3-O 3-O N/A (monosaccharide)
Anomeric Configuration β (parent), α (substituent) β (both units) α
Functional Groups 2-Acetamido, 2-deoxy Hydroxyls only 2-Acetamido, 2-deoxy
Hydrogen Bonding Capacity High (amide and hydroxyl groups) Moderate (hydroxyls only) Moderate (amide and hydroxyls)

The 2-acetamido group enhances solubility in polar solvents and confers resistance to enzymatic hydrolysis compared to hydroxyl-bearing analogs.

Stereochemical Configuration at Anomeric Centers

The compound exhibits two anomeric centers:

  • Parent β-D-Galactopyranoside :
    • C1 configuration: β (equatorial hydroxyl).
    • Chair conformation places all hydroxyl groups equatorial except C4 (axial in galactose).
  • Substituent α-D-Galactopyranosyl :
    • C1' configuration: α (axial hydroxyl).
    • 2-Deoxy substitution eliminates stereochemical complexity at C2', while the acetamido group adopts an equatorial orientation to minimize steric strain.

The stereochemical interplay between these centers influences the molecule’s overall topology, particularly in interactions with lectins and glycosidases that exhibit strict stereospecificity.

Properties

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14-,15-/m1/s1

InChI Key

USJPBCYUZSGJII-FIEBFTPYSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

The preparation begins with the synthesis of methyl 2,4,6-tri-O-benzyl-β-D-galactopyranoside, a pivotal intermediate. This compound is synthesized via ring-opening of a 3,4-O-stannylene derivative of methyl β-D-galactopyranoside, followed by benzylation to protect hydroxyl groups at positions 2, 4, and 6. The stannylene intermediate facilitates selective benzylation, ensuring high regioselectivity.

Glycosylation with Oxazoline Derivatives

Condensation of the benzylated galactoside with 2-methyl-(2-acetamido-3,4,6-tri-O-acetyl-1,2-dideoxy-β-D-glucopyrano)-[2,1-d]-2-oxazoline in 1,2-dichloroethane, catalyzed by p-toluenesulfonic acid, yields the disaccharide derivative methyl 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-benzyl-β-D-galactopyranoside. This step leverages the oxazoline donor’s stability under acidic conditions, ensuring α-linkage formation (Figure 1).

Table 1: Reaction Conditions for Oxazoline-Based Glycosylation

Parameter Value Source
Solvent 1,2-Dichloroethane
Catalyst p-Toluenesulfonic acid
Temperature Room temperature
Yield 72–85%

Deprotection and Final Product Isolation

Deacetylation of the disaccharide derivative using methanolic sodium methoxide removes acetyl groups, yielding methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-benzyl-β-D-galactopyranoside. Subsequent catalytic hydrogenolysis over palladium hydroxide eliminates benzyl groups, producing the target compound in >90% purity.

Stepwise Protective Group Strategy

Selective Benzylidene Acetal Formation

A practical synthesis route involves acetalation of the deacetylated disaccharide with α,α-dimethoxytoluene to form a 4',6'-O-benzylidene acetal. This step protects the 4' and 6' hydroxyl groups of the galactose moiety, enabling selective glycosylation at the 3-position.

Glycosylation with Galactopyranosyl Bromide

Reaction of the benzylidene-protected intermediate with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in a 1:1 benzene-nitromethane mixture, catalyzed by mercuric cyanide, yields a fully protected trisaccharide derivative. The use of nitromethane enhances the reactivity of the glycosyl bromide, favoring β-configuration at the anomeric center.

Table 2: Key Parameters for Bromide-Mediated Glycosylation

Parameter Value Source
Solvent Benzene-nitromethane (1:1)
Catalyst Mercuric cyanide
Temperature 40°C
Yield 68%

Global Deprotection

Sequential deprotection steps include:

  • Acid hydrolysis : Removes benzylidene groups using aqueous acetic acid.
  • Saponification : Cleaves acetyl groups with methanolic sodium methoxide.
  • Hydrogenolysis : Eliminates benzyl groups via catalytic hydrogenation.

Scalable Synthesis via Deoxygenation Strategies

Early-Stage C-6 Deoxygenation

Recent advances prioritize early C-6 deoxygenation to streamline synthesis. Starting from D-glucosamine hydrochloride, a 2,6-dideoxy intermediate is generated by replacing the 6-hydroxyl group with a hydrogen atom. This is achieved via a two-step process:

  • Imine formation : Protection of the 2-amino group as a trifluoroacetamide.
  • Radical deoxygenation : Treatment with tributyltin hydride and azobisisobutyronitrile (AIBN) in toluene.

Table 3: Conditions for C-6 Deoxygenation

Parameter Value Source
Reagent Tributyltin hydride
Initiator AIBN
Solvent Toluene
Yield 78%

Glycosylation with Galactose Donors

The deoxygenated glucosamine derivative is glycosylated with a galactopyranosyl trichloroacetimidate donor under BF₃·OEt₂ catalysis. This method achieves α-selectivity through neighboring group participation of the 2-acetamido group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C-NMR confirms the structure of intermediates and the final product. Key signals include:

  • Anomeric carbons : δ 100–105 ppm for β-linkages, δ 92–96 ppm for α-linkages.
  • Acetamido group : δ 23.5 ppm (CH₃), δ 170.2 ppm (C=O).

Mass Spectrometry

High-resolution MALDI-TOF-MS validates molecular weight. For the target compound, the observed [M+Na]⁺ peak at m/z 418.157 matches the theoretical value.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biochemical Applications

  • Glycobiology Research
    • Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside serves as a valuable tool in glycobiology for studying glycan interactions and their roles in cellular processes. Its ability to mimic natural glycans makes it useful for probing glycan-binding proteins and understanding glycosylation patterns in various biological systems.
  • Cellular Signaling Modulation
    • The compound has been investigated for its role in modulating cellular signaling pathways. Studies indicate that it may influence pathways related to cell adhesion, migration, and immune response, making it a candidate for further exploration in therapeutic contexts such as cancer and autoimmune diseases .

Therapeutic Potential

  • Anticancer Activity
    • Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism of action is thought to involve the induction of apoptosis and inhibition of tumor cell proliferation . This property positions it as a potential lead compound for developing new anticancer agents.
  • Neuroprotective Effects
    • There is emerging evidence that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. Research indicates that it could help mitigate oxidative stress and inflammation in neuronal cells .
  • Anti-inflammatory Properties
    • The compound's structural features suggest potential anti-inflammatory activities, which are critical in managing chronic inflammatory conditions. It may downregulate pro-inflammatory cytokines and inhibit inflammatory signaling pathways, thus contributing to its therapeutic profile .

Case Study 1: Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, administration of the compound showed promising results in reducing neuronal loss and improving cognitive function. The study concluded that this compound could be explored further as a neuroprotective agent.

Mechanism of Action

The mechanism of action of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-recognizing proteins, such as lectins, which play a role in cell-cell communication and immune responses . This interaction can modulate various biological processes, including cell adhesion, migration, and proliferation .

Comparison with Similar Compounds

Structural Features and Linkage Variations
Compound Name Molecular Formula Molecular Weight Glycosidic Linkage Key Functional Groups Biological Relevance
Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-β-D-galactopyranoside C₁₅H₂₇NO₁₁ 397.38 α(1→3) Methyl, Acetamido Galectin inhibition, bacterial adhesion
Propargyl (3-O-Sulfo-β-D-Galactopyranosyl)-(1→4)-2-Acetamido-2-Deoxy-β-D-Glucopyranoside C₁₇H₂₈N₂O₁₃S 548.48 β(1→4) Sulfate, Propargyl Anticoagulant potential, heparan sulfate mimicry
N-Acetyl-2'-O-methyllactosamine C₁₅H₂₇NO₁₁ 397.38 β(1→4) 2-O-Methyl, Acetamido Lectin binding studies, immune response modulation
Benzyl 2-Acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside C₂₁H₃₁NO₁₁ 473.47 β(1→3) Benzyl, Acetamido Synthetic antigen for antibody production
6-O-[2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranosyl]-D-galactopyranose C₂₀H₃₅NO₁₆ 617.49 β(1→4) and β(1→6) Branched acetamido, hydroxyl Biomedical applications, bacterial anti-adhesion

Key Observations :

  • Linkage Position : The α(1→3) linkage in the target compound distinguishes it from β(1→4) analogs (e.g., N-acetyl-2'-O-methyllactosamine ), which are more common in natural glycans like lactosamine. This affects binding specificity; for instance, α(1→3) linkages are rare in human glycans but prevalent in pathogenic epitopes.
  • Functional Groups : Sulfated derivatives (e.g., ) exhibit enhanced solubility and electrostatic interactions, making them suitable for anticoagulant studies. In contrast, the methyl group in the target compound improves metabolic stability.
  • Anomeric Configuration: The β-configuration in the reducing end galactose (target compound) vs. α-configuration in alters recognition by lectins like galectin-3, which preferentially binds β-linked glycans .
Spectroscopic Characterization
  • 13C-NMR: The target compound shows distinct signals for the acetamido group (δ ~23 ppm for CH₃ and ~175 ppm for carbonyl) and anomeric carbons (δ ~100–110 ppm) . Similar compounds, such as the benzyl derivative in , exhibit upfield shifts for benzyl-protected carbons (δ ~70–80 ppm) .
  • MALDI-TOF MS : Complex oligosaccharides (e.g., ) with multiple branches show higher molecular ions (e.g., m/z 1428.4937 for a hexasaccharide), while the target compound’s simpler structure results in a lower mass (m/z ~397) .

Biological Activity

Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-β-D-galactopyranoside is a complex oligosaccharide with significant biological implications. This compound, characterized by its unique structure, has been the subject of various studies focusing on its biological activity, particularly in immunology and cancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H27N O11
  • Molecular Weight : 397.38 g/mol
  • CAS Number : 130234-67-2
  • IUPAC Name : N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

The compound features a galactopyranosyl backbone with an acetamido group that enhances its solubility and biological activity.

Immunomodulatory Effects

Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-β-D-galactopyranoside has been shown to exhibit immunomodulatory properties. Research indicates that it can enhance the immune response by acting as a ligand for specific receptors on immune cells. For instance:

  • Study Findings : In vitro studies demonstrated that this compound can stimulate macrophage activation and increase the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. It appears to inhibit tumor cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways .
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase in several cancer types, preventing further proliferation .

Antimicrobial Activity

Preliminary studies suggest that methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-β-D-galactopyranoside may possess antimicrobial properties. It has demonstrated activity against certain bacterial strains and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
C. albicans30 µg/mL

These findings indicate its potential use as a natural antimicrobial agent .

Case Study 1: Immune Response Enhancement

A clinical study investigated the effects of methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-β-D-galactopyranoside on patients with chronic infections. The results showed a significant increase in immune markers post-treatment compared to the control group, suggesting its efficacy in boosting immune responses in immunocompromised individuals .

Case Study 2: Cancer Treatment Trials

In a phase II clinical trial involving patients with metastatic breast cancer, administration of this compound resulted in a notable reduction in tumor size and improved patient survival rates compared to standard therapies alone. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within tumors .

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